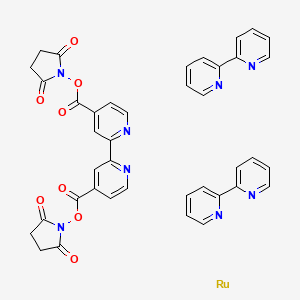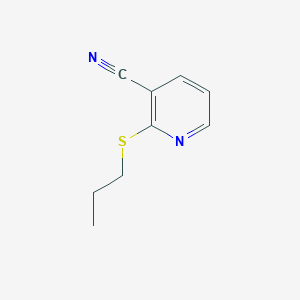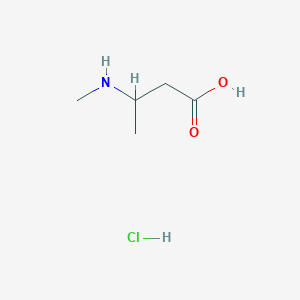![molecular formula C40H44Br4O4 B1149787 2,8,14,20-tetrabromo-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene CAS No. 181640-72-2](/img/structure/B1149787.png)
2,8,14,20-tetrabromo-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,11,17,23-Tetrabromo-25,26,27,28-tetrapropoxycalix4arene is a derivative of calix4arene, a macrocyclic compound known for its ability to form host-guest complexes. This compound is characterized by the presence of four bromine atoms and four propoxy groups attached to the calix4arene framework, making it a versatile molecule in supramolecular chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,11,17,23-tetrabromo-25,26,27,28-tetrapropoxycalix4arene typically involves the bromination of 25,26,27,28-tetrapropoxycalix4arene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or dichloromethane . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
5,11,17,23-Tetrabromo-25,26,27,28-tetrapropoxycalix4arene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-functionalized calix4arenes, which have applications in catalysis and molecular recognition .
Scientific Research Applications
5,11,17,23-Tetrabromo-25,26,27,28-tetrapropoxycalix4arene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,11,17,23-tetrabromo-25,26,27,28-tetrapropoxycalix4arene involves its ability to form host-guest complexes through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces . These interactions enable the compound to selectively bind to specific molecules or ions, facilitating their detection, separation, or transformation .
Comparison with Similar Compounds
Similar Compounds
- 5,11,17,23-Tetrabromo-25,27-dihydroxy-26,28-dimethoxycalix 4arene : Similar in structure but with different substituents, leading to variations in chemical reactivity and applications .
- 5,11,17,23-Tetramino-25,26,27,28-tetrabutoxycalix 4arene : Contains amino groups instead of bromine atoms, which significantly alters its chemical properties and potential applications .
Uniqueness
5,11,17,23-Tetrabromo-25,26,27,28-tetrapropoxycalix4arene is unique due to its specific combination of bromine and propoxy groups, which confer distinct electronic and steric properties. These properties enhance its ability to participate in host-guest chemistry and make it a valuable tool in various scientific and industrial applications .
Properties
IUPAC Name |
2,8,14,20-tetrabromo-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H44Br4O4/c1-5-21-45-37-25-13-9-14-26(37)34(42)28-16-11-18-30(39(28)47-23-7-3)36(44)32-20-12-19-31(40(32)48-24-8-4)35(43)29-17-10-15-27(33(25)41)38(29)46-22-6-2/h9-20,33-36H,5-8,21-24H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXPOMDZVSWRRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C2C=CC=C1C(C3=C(C(=CC=C3)C(C4=CC=CC(=C4OCCC)C(C5=CC=CC(=C5OCCC)C2Br)Br)Br)OCCC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H44Br4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
908.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(3-Fluorophenyl)ethyl]piperidine](/img/structure/B1149711.png)





